
CID 13928800
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 13928800” is known as Epoxiconazole. It is a fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases. Epoxiconazole is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in modern agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.
Industrial Production Methods
In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Epoxiconazole undergoes various chemical reactions, including:
Oxidation: Epoxiconazole can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.
Aplicaciones Científicas De Investigación
Epoxiconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Explored for potential antifungal therapies in clinical settings.
Industry: Utilized in the development of new agricultural products and formulations.
Mecanismo De Acción
Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.
Comparación Con Compuestos Similares
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Propiconazole: Shares structural similarities and is used for similar agricultural purposes.
Flutriafol: Also a triazole fungicide with comparable applications.
Uniqueness
Epoxiconazole is unique due to its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific mode of action and favorable environmental profile make it a preferred choice in many agricultural practices.
Propiedades
Número CAS |
359864-19-0 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
InChI |
InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H |
Clave InChI |
MQCLDCAWSTZQQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


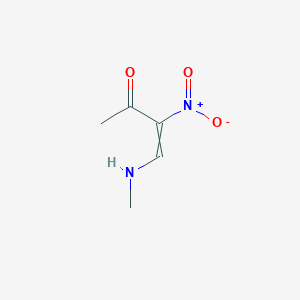
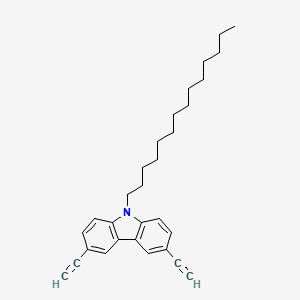
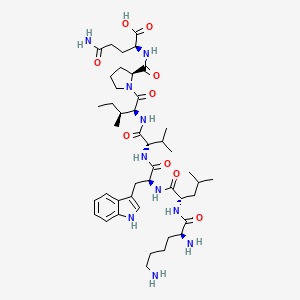

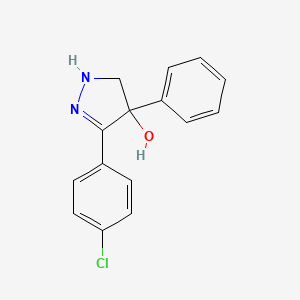
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

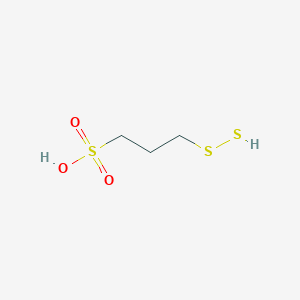

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
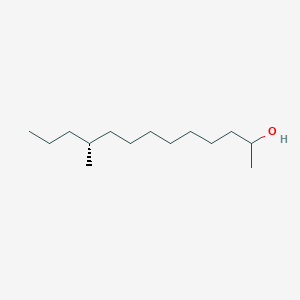

![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
